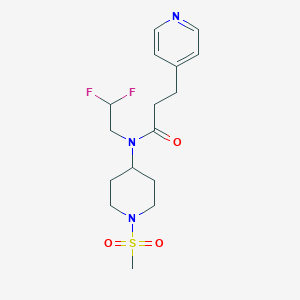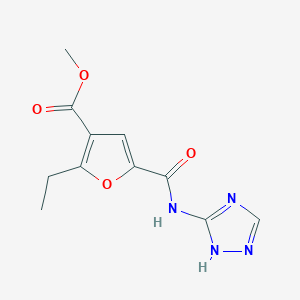![molecular formula C13H13N5S B7420522 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine](/img/structure/B7420522.png)
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine is a heterocyclic compound that features a purine core substituted with a 5-ethylpyridin-2-yl group via a methylsulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine typically involves the following steps:
Preparation of 5-ethylpyridin-2-ylmethanol: This intermediate can be synthesized by the reduction of 5-ethylpyridine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride.
Formation of 5-ethylpyridin-2-ylmethyl chloride: The alcohol group of 5-ethylpyridin-2-ylmethanol is converted to a chloride using thionyl chloride.
Nucleophilic Substitution: The 5-ethylpyridin-2-ylmethyl chloride is then reacted with 6-mercaptopurine in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the pyridine substituent.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the purine ring or pyridine substituent.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving purine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs targeting purine-related pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine involves its interaction with molecular targets such as enzymes or receptors that recognize purine derivatives. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-mercaptopurine: A purine derivative with a thiol group at the 6-position.
5-ethylpyridin-2-ylmethyl chloride: An intermediate in the synthesis of the target compound.
6-thioguanine: Another purine derivative with a thiol group.
Uniqueness
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine is unique due to the presence of both a purine core and a 5-ethylpyridin-2-yl group linked via a methylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-[(5-ethylpyridin-2-yl)methylsulfanyl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-9-3-4-10(14-5-9)6-19-13-11-12(16-7-15-11)17-8-18-13/h3-5,7-8H,2,6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANSOGVQPFGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CSC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-phenylsulfanylphenyl)methyl]-6-oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B7420443.png)
![N-[4-(difluoromethoxy)-2-fluorophenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7420450.png)
![N-[[3-(methylsulfonylmethyl)phenyl]methyl]-1-(4-phenylsulfanylphenyl)methanamine](/img/structure/B7420465.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7420467.png)

![Methyl 2-[4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylphenoxy]acetate](/img/structure/B7420473.png)
![N-(4-fluorophenyl)-1-[4-(2,2,2-trifluoroethoxy)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7420481.png)
![Methyl 4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7420488.png)
![N-[4-(carbamoylamino)phenyl]-2-hydroxy-2-methyl-4-phenylbutanamide](/img/structure/B7420494.png)
![3-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]-8-oxaspiro[4.5]decan-4-ol](/img/structure/B7420506.png)
![4-(2-methylphenyl)-1-[[(2R)-oxolan-2-yl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7420510.png)
![[2-oxo-2-(2-sulfamoylanilino)ethyl] 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoate](/img/structure/B7420518.png)
![2-phenyl-N-[4-(3,3,3-trifluoropropanoylamino)phenyl]-1,4-oxazepane-4-carboxamide](/img/structure/B7420530.png)

